[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) [2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I)
Brand Name: Vulcanchem
CAS No.: 1188507-66-5
VCID: VC11688632
InChI: InChI=1S/C26H36NP.C2F6NO4S2.Au/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-12,17-22H,3-8,13-16H2,1-2H3;;/q;-1;+1
SMILES: CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]
Molecular Formula: C28H36AuF6N2O4PS2
Molecular Weight: 870.7 g/mol

[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I)

CAS No.: 1188507-66-5

Cat. No.: VC11688632

Molecular Formula: C28H36AuF6N2O4PS2

Molecular Weight: 870.7 g/mol

* For research use only. Not for human or veterinary use.

[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) - 1188507-66-5

Specification

CAS No. 1188507-66-5
Molecular Formula C28H36AuF6N2O4PS2
Molecular Weight 870.7 g/mol
IUPAC Name bis(trifluoromethylsulfonyl)azanide;2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;gold(1+)
Standard InChI InChI=1S/C26H36NP.C2F6NO4S2.Au/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-12,17-22H,3-8,13-16H2,1-2H3;;/q;-1;+1
Standard InChI Key RWMUXLGTNIZZMT-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]
Canonical SMILES CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Introduction

Chemical Identification and Structural Composition

The compound features a gold(I) center coordinated to two distinct ligands: a bulky phosphine (2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl, abbreviated as DavePhos) and a bis(trifluoromethyl)sulfonylimido anion. The molecular formula is derived as C₂₈H₃₆AuF₆N₂O₄PS₂, with a calculated molecular weight of 870.66 g/mol based on constituent atomic masses . DavePhos, the phosphine ligand, is characterized by a biphenyl backbone substituted with a dicyclohexylphosphino group and a dimethylamino moiety, conferring steric bulk and electronic tunability .

Table 1: Ligand and Counterion Properties

ComponentFormulaMolecular Weight (g/mol)Key Features
DavePhos ligandC₂₆H₃₆NP393.55Steric hindrance, electron-donating N
Bis(trifluoromethyl)sulfonylimidoC₂F₆NO₄S₂280.18Strong electron-withdrawing capacity
Gold(I) centerAu196.97Linear coordination geometry

The combination of a strongly donating phosphine and a weakly coordinating anion creates a reactive yet stable gold(I) complex, a design principle observed in related catalytic systems .

Physicochemical Properties

Thermal Stability

The DavePhos ligand exhibits a melting point of 121–124°C , suggesting moderate thermal stability for the gold complex. Gold(I) phosphine derivatives generally decompose above 200°C, with stability enhanced by bulky ligands and weakly coordinating anions .

Spectroscopic Features

  • NMR Spectroscopy: The phosphine ligand’s ³¹P NMR signal typically appears near δ 15–25 ppm, while ¹H NMR shows distinct resonances for cyclohexyl (δ 1.0–2.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm) .

  • IR Spectroscopy: Strong absorptions for the Tf₂N⁻ anion are expected at ~1350 cm⁻¹ (S=O) and ~1200 cm⁻¹ (C-F) .

ComplexLigand TypeApplicationTurnover Frequency (h⁻¹)
[Au(PTA)(C≡CPh)]N-heterocyclicLuminescent materialsN/A
[Au(DavePhos)(Tf₂N)]Bulky phosphineHypothesized catalystTo be determined
[Au(PPh₃)Cl]TriphenylphosphineAlkyne hydration50–100

Biological and Materials Applications

Anticancer Activity

Structurally related gold(I) phosphine complexes exhibit cytotoxicity against cancer cell lines (e.g., IC₅₀ = 0.63–0.78 μM for MCF-7) . The lipophilic Tf₂N⁻ anion may enhance cellular uptake, while the DavePhos ligand could modulate target specificity.

Luminescent Properties

Gold(I) complexes often display phosphorescence due to spin-orbit coupling. For example, [Au(C≡CR)(PTA)] emits at 477–613 nm with lifetimes up to 14 μs . The title compound’s emission profile remains uncharacterized but likely depends on Au⋯Au interactions in the solid state.

Challenges and Future Directions

  • Stability Optimization: While nickel(III) complexes require stabilizing ligands to prevent reductive elimination , gold(I) systems face challenges with ligand dissociation.

  • Mechanistic Studies: Detailed kinetic analyses are needed to elucidate the compound’s catalytic cycle and intermediate species.

  • Application Expansion: Testing in photoredox catalysis or asymmetric synthesis could exploit the chiral DavePhos scaffold.

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